YQA14
Description
Properties
CAS No. |
1221408-42-9 |
|---|---|
Molecular Formula |
C23H27ClN4O3 |
Molecular Weight |
442.94 |
IUPAC Name |
N-[4-[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]butyl]-2,3-dihydro-2-oxo-5-benzoxazolecarboxamide |
InChI |
InChI=1S/C23H27ClN4O3/c1-16-4-6-18(24)15-20(16)28-12-10-27(11-13-28)9-3-2-8-25-22(29)17-5-7-21-19(14-17)26-23(30)31-21/h4-7,14-15H,2-3,8-13H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
VIZDBZXBKIEXRK-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(OC(N2)=O)C2=C1)NCCCCN3CCN(C4=CC(Cl)=CC=C4C)CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YQA14; YQA-14; YQA 14; |
Origin of Product |
United States |
Scientific Research Applications
Cocaine Addiction
YQA14 has demonstrated effectiveness in reducing cocaine self-administration in both rat and mouse models. Studies show that systemic administration of this compound significantly decreases intravenous cocaine self-administration under various reinforcement schedules, indicating its potential as an anti-addiction agent . Notably, its effects are mediated through the blockade of D3 receptors, as evidenced by the lack of efficacy in D3 receptor-knockout mice .
Key Findings:
- Cocaine Self-Administration: this compound reduces cocaine intake in wild-type but not in D3 receptor-knockout mice.
- Locomotor Activity: At higher doses, this compound inhibits both basal and cocaine-enhanced locomotion, suggesting a complex interaction with dopaminergic activity .
Methamphetamine Addiction
Recent studies have also explored the effects of this compound on methamphetamine-induced behaviors. Chronic administration of this compound significantly attenuates the acquisition and expression of methamphetamine-induced locomotor sensitization and conditioned place preference (CPP) . This suggests that this compound could be beneficial not only for cocaine addiction but also for other stimulant dependencies.
Key Findings:
- Locomotor Sensitization: this compound inhibits the acquisition of locomotor sensitization induced by methamphetamine.
- Conditioned Place Preference: It reduces the expression of CPP associated with methamphetamine exposure, indicating its potential to disrupt reward-seeking behavior .
Pharmacokinetic Properties
This compound shows improved pharmacokinetic properties compared to other D3 receptor antagonists like SB-277011A. It has an oral bioavailability exceeding 40% and a longer half-life, which enhances its viability as a therapeutic agent . These characteristics are essential for developing a medication that can be used effectively in clinical settings.
Study 1: Cocaine Self-Administration Model
In a controlled study, rats were administered this compound prior to sessions where they could self-administer cocaine. Results indicated a significant reduction in cocaine intake compared to control groups, reinforcing the drug's potential as an anti-addiction treatment.
Study 2: Methamphetamine Behavioral Sensitization
Another study focused on methamphetamine-induced behaviors showed that this compound administration led to reduced locomotor activity and diminished CPP scores. This highlights its role in mitigating the rewarding effects of methamphetamine .
Preparation Methods
Core Structure Assembly
The synthesis of YQA14 begins with the construction of its arylpiperazine and arylamide moieties. As described in the ACS Journal of Medicinal Chemistry, the process involves coupling 4-(4-arylpiperazine)butylamine intermediates with arylcarboxylic acids via amidation. For example, intermediate 9a (2-(3-hydroxy-4-(4-(3-chloro-2-methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione) is synthesized by reacting 7a (3-chloro-2-methoxyphenylpiperazine) with 8 (epoxide-containing isoindoline-1,3-dione derivative) in 2-propanol under reflux. This step achieves a 57% yield, with purity confirmed by NMR (δ 7.85–7.68 ppm for isoindoline protons) and NMR (168.3 ppm for carbonyl groups).
Deprotection and Functionalization
A critical step involves deprotecting phthalimide intermediates to yield primary amines. The patent US9227944B2 details the use of hydrazine hydrate to remove phthaloyl groups from compounds like 12a–12d , generating 4-(4-arylpiperazine)butylamines (13a–13d ). This method avoids harsh acidic conditions, preserving the integrity of the piperazine ring. For instance, 12b (phthalimide-protected intermediate) treated with hydrazine in ethanol produces 13b with >95% purity, as verified by combustion analysis.
Final Amidation
The coupling of 13a–13d with substituted arylcarboxylic acids completes the synthesis. Using EDCI/HOBt as coupling agents in dichloromethane, ligands 14–37 are formed. this compound’s structure incorporates a 3-chloro-2-methoxyphenylpiperazine group linked via a four-carbon chain to a 1,2,3,4-tetrahydroisoquinoline amide. This design enhances D3R affinity (-High = 0.68 × 10 nM) while minimizing D2R binding (>5,000,000-fold selectivity).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Early routes employed microwave-assisted synthesis but faced reproducibility issues. Switching to conventional oil-bath heating (82°C for 12 hours) improved yields from 45% to 57% for intermediate 9a . Polar aprotic solvents like DMF were found unsuitable due to side reactions, whereas 2-propanol provided optimal solubility and reaction kinetics.
Catalytic Systems
The amidation step utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in stoichiometric ratios (1:1:1 for amine:acid:coupling agents). This combination minimizes racemization and achieves >90% conversion, as evidenced by GC/MS (Agilent HP-5MS column).
Table 1: Key Reaction Parameters for this compound Synthesis
| Step | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Intermediate 9a | 2-Propanol | 82°C | None | 57 |
| Deprotection (13b ) | Ethanol | 25°C | Hydrazine | 95 |
| Amidation (14–37 ) | DCM | 0–25°C | EDCI/HOBt | 90 |
Analytical Characterization and Quality Control
Structural Confirmation
NMR spectra of this compound reveal distinct signals for the methoxy group (δ 3.83 ppm) and piperazine protons (δ 3.10–2.55 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 483.2012 [M+H], matching the theoretical mass (483.2008).
Purity Assessment
Combustion analysis shows carbon (65.2%), hydrogen (6.8%), and nitrogen (12.1%) contents within ±0.4% of theoretical values. HPLC (C18 column, acetonitrile/water gradient) confirms ≥99% purity, with a retention time of 12.3 minutes.
Scale-Up and Industrial Feasibility
Process Optimization
The Beijing Institute of Pharmacology and Toxicology scaled this compound synthesis to kilogram batches by optimizing stoichiometry and solvent recovery. Replacing 2-propanol with ethanol in the intermediate step reduced costs by 30% without compromising yield.
Stability Studies
Lyophilized this compound remains stable for 24 months at −20°C, with no degradation detected by HPLC. In solution (pH 7.4), the half-life is 2 hours at 37°C, necessitating cold-chain storage during distribution.
Comparative Analysis with Analogues
This compound’s four-carbon linker and 3-OH substitution confer superior D3R antagonism compared to SB-277011A. Binding assays show a -Low of 2.11 nM for this compound versus 8.4 nM for SB-277011A. The 3-OH group enhances water solubility (LogP = 2.1 vs. 3.5 for SB-277011A), improving oral bioavailability (>40% in rats) .
Q & A
Q. What is the primary neurochemical mechanism by which YQA14 attenuates opioid addiction in preclinical models?
this compound selectively blocks dopamine D3 receptors (D3Rs) in the mesolimbic pathway, inhibiting drug-induced activation of dopaminergic neurons in the ventral tegmental area (VTA) and reducing dopamine release in the nucleus accumbens (NAc). This mechanism suppresses drug-seeking behavior and accelerates extinction of conditioned place preference (CPP) in morphine- and heroin-addicted rodents . Methodologically, this is demonstrated via fiber photometry recordings of calcium transients (GCaMP6 signals) in VTA neurons and microdialysis measurements of NAc dopamine levels .
Q. Which experimental models are most effective for evaluating this compound’s anti-addiction properties?
Key models include:
- Self-administration paradigms (fixed-ratio 2 [FR2] and progressive-ratio [PR] schedules) to assess this compound’s impact on heroin reinforcement and motivation .
- Conditioned place preference (CPP) to study this compound’s effects on acquisition, expression, extinction, and reinstatement of morphine-induced reward .
- Behavioral sensitization protocols to evaluate this compound’s inhibition of morphine-induced hyperlocomotion . These models are validated through dose-response analyses (e.g., 6.25–25 mg/kg this compound, i.p.) and statistical methods like two-way ANOVA with post hoc comparisons .
Q. Does this compound influence the acquisition phase of opioid addiction?
No. Chronic this compound administration during CPP training does not alter the acquisition of morphine-induced CPP (p > 0.05 vs. vehicle), as shown in mice pretreated with 12.5 or 25 mg/kg this compound. However, acute this compound pretreatment (20 min before testing) dose-dependently inhibits CPP expression (F₃,₅₂ = 2.947, p = 0.0413) . This distinction highlights this compound’s role in modulating reward expression rather than initial learning.
Advanced Research Questions
Q. How does this compound resolve contradictions in dopamine dynamics during opioid withdrawal?
While acute opioid exposure increases NAc dopamine, this compound suppresses this surge (p < 0.05 vs. vehicle) . However, during prolonged withdrawal, this compound accelerates extinction by normalizing dysregulated dopaminergic signaling without inducing hypoactivity. This dual effect is quantified via fiber photometry and high-performance liquid chromatography (HPLC) measurements, revealing context-dependent modulation of D3R pathways .
Q. What methodological challenges arise when translating this compound’s preclinical efficacy to clinical opioid use disorder (OUD) studies?
Key challenges include:
- Dose calibration : Preclinical studies use high doses (25 mg/kg) that may not scale linearly to humans due to pharmacokinetic differences .
- Behavioral specificity : this compound does not alter inactive responses (e.g., nose-pokes in non-reward contexts) but requires rigorous exclusion of off-target effects via D3R knockout models .
- Temporal dynamics : The 20-minute pretreatment window in rodent studies may not align with human dosing schedules for relapse prevention .
Q. How does this compound’s efficacy compare across different opioids (e.g., heroin vs. morphine)?
this compound shows broader efficacy against heroin than morphine:
- Heroin : Reduces FR2 self-administration (p = 0.0254 vs. vehicle) and reinstatement (F₂,₂₁ = 3.834, p = 0.0381) in rats .
- Morphine : Attenuates CPP expression but has no effect on acquisition . Pharmacokinetic differences (e.g., heroin’s faster blood-brain barrier penetration) may explain this variance, necessitating comparative PET imaging studies to map D3R occupancy .
Q. What contradictions exist in this compound’s behavioral data across studies, and how can they be reconciled?
Discrepancies include:
- Locomotor effects : this compound inhibits morphine-induced sensitization in wild-type mice but not D3R knockouts, confirming target specificity . However, some studies report no baseline locomotor changes, while others note mild suppression during reinstatement .
- Dose-response variability : Higher doses (25 mg/kg) are consistently effective, but lower doses (6.25 mg/kg) show inconsistent results in CPP extinction . These are addressed by standardizing administration protocols (e.g., injection timing relative to behavioral tests) and using stratified randomization in experimental cohorts .
Methodological Recommendations
- Experimental Design : Use within-subjects designs for behavioral sensitization studies to control for individual variability .
- Data Analysis : Apply mixed-effects models to account for repeated measures in CPP and self-administration paradigms .
- Validation : Confirm D3R selectivity via competitive binding assays (e.g., Ki values for D3R vs. D2R) and knockout models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
